(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
CAS No.: 1015846-52-2
Cat. No.: VC2806240
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015846-52-2 |
|---|---|
| Molecular Formula | C10H21N3 |
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3 |
| Standard InChI Key | FORGGLWHUSAYED-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2(CC2)CN |
| Canonical SMILES | CN1CCN(CC1)CC2(CC2)CN |
Introduction
Chemical Structure and Properties
Basic Information and Identification
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is identified by the CAS registry number 1015846-52-2 . The compound has a molecular formula of C10H21N3 and a molecular weight of approximately 183 g/mol . Its IUPAC name can also be represented as [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine, highlighting its core structural components.
Structural Features and Characteristics
The compound's structure consists of three key components:
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A cyclopropyl ring, which contributes a degree of molecular rigidity
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A 4-methylpiperazine moiety, providing potential binding sites for various biological targets
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A methylene amine group, offering reactive sites for chemical transformations
This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities. The cyclopropyl ring introduces structural strain, while the piperazine group provides basic nitrogen centers that can participate in various interactions.
Physical Properties
While comprehensive physical property data for (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is limited in the scientific literature, we can draw some inferences based on its structure and data from related compounds. As a nitrogen-containing compound with both basic and nucleophilic sites, it likely exhibits solubility in polar organic solvents and may form salts with acids, properties common to similar amine-containing structures.
Structural Comparison with Related Compounds
Comparative Analysis with [1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine
A structurally related compound, [1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine (CAS: 959240-31-4), offers valuable comparative insights . This analog differs by containing a cyclopentyl ring instead of a cyclopropyl ring, resulting in distinctive physical and chemical properties:
The difference in ring size between these compounds (cyclopropyl vs. cyclopentyl) would likely impact their conformational properties, reactivity, and potential biological interactions. The cyclopropyl ring in (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine introduces greater strain energy and altered bond angles compared to the more conformationally flexible cyclopentyl ring in its analog.
Comparison with Related Piperazine Derivatives
Piperazine derivatives have been widely studied for their diverse biological activities. The 4-methylpiperazine moiety found in our target compound is a common structural element in various bioactive molecules, including pharmaceutical compounds targeting different biological pathways . For instance, many kinase inhibitor drugs contain similar nitrogen heterocycles that contribute to their binding affinity and selectivity profiles .
Chemical Reactivity and Synthetic Considerations
Reactive Sites and Chemical Behavior
The structure of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine contains several reactive sites that influence its chemical behavior:
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Primary amine group - Can participate in numerous reactions including:
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Amide and peptide bond formation
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Reductive amination
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Nucleophilic substitutions
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Schiff base formation
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Tertiary amine in the piperazine ring - Acts as a basic center and potential nucleophile
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Cyclopropyl ring - Possesses unique reactivity due to ring strain
Research Context and Applications
Current Research Status
The available scientific literature indicates that (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is primarily utilized in chemical and pharmaceutical research contexts. The compound may serve as:
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A building block for more complex molecules
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An intermediate in synthetic pathways
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A scaffold for medicinal chemistry investigations
Structural Analysis and Molecular Modeling
Conformational Analysis
The three-dimensional structure of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine presents interesting conformational properties:
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The cyclopropyl ring exists in a fixed conformation due to its rigid three-membered structure
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The piperazine ring can adopt chair conformations common to six-membered rings
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The methylene linkers provide rotational flexibility
This combination of rigid and flexible elements creates a unique spatial arrangement of functional groups that would influence the compound's interactions with potential biological targets.
Electronic Properties
The electronic properties of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine can be analyzed in terms of:
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Charge distribution - The nitrogen atoms serve as centers of higher electron density
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Hydrogen bonding capabilities - The primary amine can function as both hydrogen bond donor and acceptor
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Lipophilicity profile - The cyclopropyl group contributes hydrophobic character, while the amine groups enhance hydrophilicity
These electronic features would significantly influence the compound's behavior in biological systems and its interactions with potential target molecules.
Future Research Directions
Structure-Activity Relationship Studies
Future research on (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine could focus on structure-activity relationship (SAR) studies to:
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Identify optimal structural modifications for enhancing specific biological activities
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Develop more potent and selective derivatives
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Improve pharmacokinetic properties through strategic structural alterations
Target Identification and Validation
Determining the biological targets with which (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine may interact would be valuable for understanding its potential applications. Approaches might include:
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Computational modeling and docking studies
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Affinity-based target identification methods
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Phenotypic screening followed by target deconvolution
Analytical Considerations
Identification and Characterization Methods
For research involving (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine, various analytical techniques would be applicable for its identification and characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation and purity assessment
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Mass Spectrometry (MS) - For molecular weight verification and fragmentation pattern analysis
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Infrared (IR) spectroscopy - For functional group identification
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Chromatographic methods - For purity determination and separation from related compounds
Stability Considerations
The stability profile of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine would be an important consideration for its handling and storage. Potential degradation pathways might include:
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Oxidation of the amine groups
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Hydrolysis under strongly acidic or basic conditions
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Cyclopropyl ring opening under certain conditions
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